molecular formula C15H22N2O B2474847 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal CAS No. 886360-87-8

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal

Cat. No.: B2474847
CAS No.: 886360-87-8
M. Wt: 246.354
InChI Key: GGPOHDRPWMANLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal typically involves the reaction of 4-benzylpiperazine with 2-methylpropanal under specific conditions. One common method includes the reductive amination of 4-benzylpiperazine with 2-methylpropanal using sodium cyanoborohydride in methanol . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-2-methylpropanoic acid.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-2-methylpropanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to have a similar mechanism to other piperazine derivatives, which often act as agonists or antagonists at various receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzylpiperazine moiety with an aldehyde group and a methyl substituent makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,13-18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPOHDRPWMANLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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